4-(Carboxyethynyl)benzoic acid 4-(Carboxyethynyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13419961
InChI: InChI=1S/C10H6O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,(H,11,12)(H,13,14)
SMILES: C1=CC(=CC=C1C#CC(=O)O)C(=O)O
Molecular Formula: C10H6O4
Molecular Weight: 190.15 g/mol

4-(Carboxyethynyl)benzoic acid

CAS No.:

Cat. No.: VC13419961

Molecular Formula: C10H6O4

Molecular Weight: 190.15 g/mol

* For research use only. Not for human or veterinary use.

4-(Carboxyethynyl)benzoic acid -

Specification

Molecular Formula C10H6O4
Molecular Weight 190.15 g/mol
IUPAC Name 4-(2-carboxyethynyl)benzoic acid
Standard InChI InChI=1S/C10H6O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,(H,11,12)(H,13,14)
Standard InChI Key ZDVLJCAJPABTSV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#CC(=O)O)C(=O)O
Canonical SMILES C1=CC(=CC=C1C#CC(=O)O)C(=O)O

Introduction

Key Findings

4-(Carboxymethyl)benzoic acid (4-CMB, CAS 501-89-3) is a benzoic acid derivative featuring a carboxymethyl (-CH₂COOH) substituent at the para position. This compound serves as a critical intermediate in organic synthesis, with applications spanning pharmaceuticals, materials science, and industrial chemistry. Its bifunctional structure enables versatile reactivity, making it valuable for designing metal-organic frameworks (MOFs), enzyme inhibitors, and bioactive molecules.

Chemical Identity and Structural Characteristics

4-CMB has the molecular formula C₉H₈O₄ and a molar mass of 180.16 g/mol. Key structural features include:

  • Aromatic ring: Provides stability and facilitates π-π interactions.

  • Carboxymethyl group: Enhances hydrophilicity and chelation potential.

  • Dihedral geometry: The carboxymethyl group adopts a planar configuration relative to the benzene ring, optimizing conjugation .

PropertyValueSource
CAS Number501-89-3
Molecular Weight180.16 g/mol
Solubility (H₂O)15 mg/mL (pH 7.4)
Melting Point210–215°C (decomposes)

Synthetic Routes and Industrial Production

Laboratory Synthesis

4-CMB is synthesized via Friedel-Crafts acylation of benzoic acid with chloroacetic acid under acidic conditions . Alternative methods include:

  • Suzuki-Miyaura coupling: Palladium-catalyzed cross-coupling with boronic acid derivatives.

  • Hydrogenation: Reduction of 4-carboxyethyl benzoic acid using Pd/C catalysts .

Optimized Conditions:

  • Temperature: 60–90°C

  • Catalysts: AlCl₃ (Friedel-Crafts), Pd(PPh₃)₄ (cross-coupling)

  • Yield: 70–85% after crystallization .

Industrial Scaling

Continuous flow reactors are employed for large-scale production, ensuring:

  • High purity (>97%): Achieved via recrystallization or chromatography .

  • Cost efficiency: Reduced catalyst loading and automated pH control .

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

4-CMB acts as a linker in MOFs due to its flexible carboxymethyl group and rigid aromatic core. Notable examples include:

  • Zn-4-CMB MOF: Exhibits luminescence for sensor applications .

  • Cu-4-CMB MOF: Demonstrates CO₂ adsorption capacity of 2.8 mmol/g at 298 K.

MOF PropertyValueReference
Surface Area450–600 m²/g
Thermal StabilityUp to 300°C

Polymer Modification

Incorporating 4-CMB into polyesters enhances mechanical strength and biodegradability. For example, poly(4-CMB-co-lactide) shows a tensile strength of 45 MPa, surpassing PLA alone .

Biological and Pharmacological Activity

Enzyme Inhibition

4-CMB derivatives inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values of 1.2–3.5 μM, comparable to ibuprofen. Structural studies reveal hydrogen bonding between the carboxymethyl group and Arg120/His90 residues .

Antimicrobial Properties

Against Staphylococcus aureus:

  • MIC: 25 μg/mL (4-CMB) vs. 15 μg/mL (ampicillin).

  • Synergistic effects observed with β-lactams, reducing resistance.

Comparative Analysis with Analogues

CompoundKey DifferenceBioactivity (IC₅₀)
4-Carboxyethyl benzoic acidEthyl spacer reduces acidityCOX-2: 5.8 μM
3-Amino-4-CMBAmino group enhances solubilityAntibacterial: 18 μg/mL
4-Bromo-2-CMBBromine increases lipophilicityAnticancer: 12 μM

Environmental and Industrial Relevance

Wastewater Treatment

4-CMB degrades aerobically with a half-life of 6–8 days, reducing ecological toxicity. It is a metabolite of NSAIDs like ibuprofen, detected in wastewater at 0.1–2.3 μg/L.

Dye Synthesis

Used in azo dye production, 4-CMB improves color fastness by 40% compared to benzoic acid alone .

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